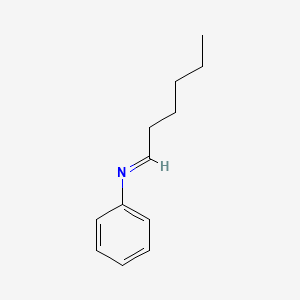![molecular formula C9H13I B14310687 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene CAS No. 113280-36-7](/img/structure/B14310687.png)
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is a bicyclic organic compound with the molecular formula C9H13I. This compound features a unique structure characterized by a bicyclo[4.2.0]oct-1-ene core with an iodine atom and a methyl group attached to the seventh carbon atom. The presence of the iodine atom makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene typically involves the iodination of 7-methylbicyclo[4.2.0]oct-1-ene. One common method is the electrophilic addition of iodine to the double bond of 7-methylbicyclo[4.2.0]oct-1-ene under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate may be used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 7-methylbicyclo[4.2.0]oct-1-ene.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution Reactions: Products include 7-azido-7-methylbicyclo[4.2.0]oct-1-ene, 7-thio-7-methylbicyclo[4.2.0]oct-1-ene, and 7-methoxy-7-methylbicyclo[4.2.0]oct-1-ene.
Oxidation Reactions: Products include 7-hydroxy-7-methylbicyclo[4.2.0]oct-1-ene and 7-oxo-7-methylbicyclo[4.2.0]oct-1-ene.
Reduction Reactions: The primary product is 7-methylbicyclo[4.2.0]oct-1-ene.
Wissenschaftliche Forschungsanwendungen
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving iodine-containing compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene involves its ability to undergo various chemical transformations. The iodine atom acts as a leaving group in substitution reactions, facilitating the introduction of different functional groups. In oxidation and reduction reactions, the compound’s bicyclic structure allows for the formation of stable intermediates, enabling the synthesis of diverse products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Chloro-7-methylbicyclo[4.2.0]oct-1-ene
- 7-Fluoro-7-methylbicyclo[4.2.0]oct-1-ene
Uniqueness
7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This makes it more reactive in substitution reactions and allows for the formation of a wider range of products. Additionally, the iodine atom’s ability to participate in various chemical transformations enhances the compound’s versatility in synthetic applications.
Eigenschaften
CAS-Nummer |
113280-36-7 |
|---|---|
Molekularformel |
C9H13I |
Molekulargewicht |
248.10 g/mol |
IUPAC-Name |
7-iodo-7-methylbicyclo[4.2.0]oct-1-ene |
InChI |
InChI=1S/C9H13I/c1-9(10)6-7-4-2-3-5-8(7)9/h4,8H,2-3,5-6H2,1H3 |
InChI-Schlüssel |
VZJDDTSAQSEIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=CCCCC21)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


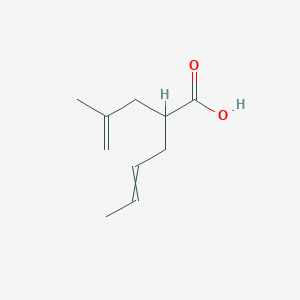
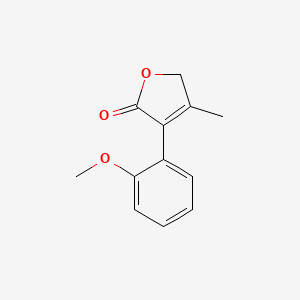
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)
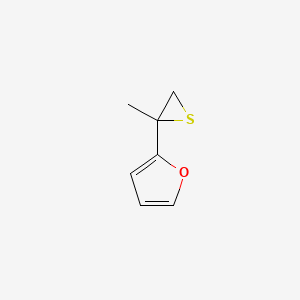

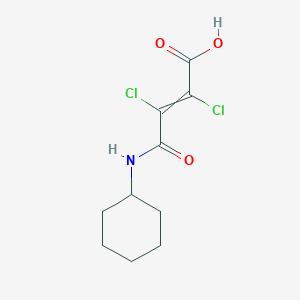
![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)
![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)
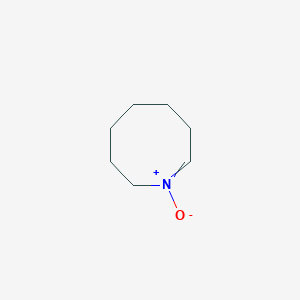
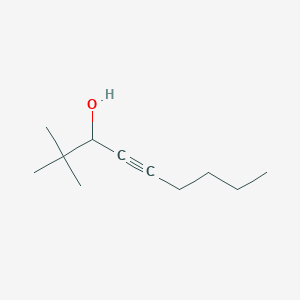
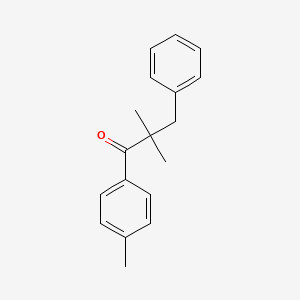
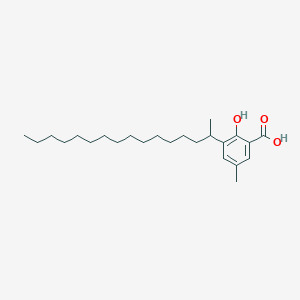
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
